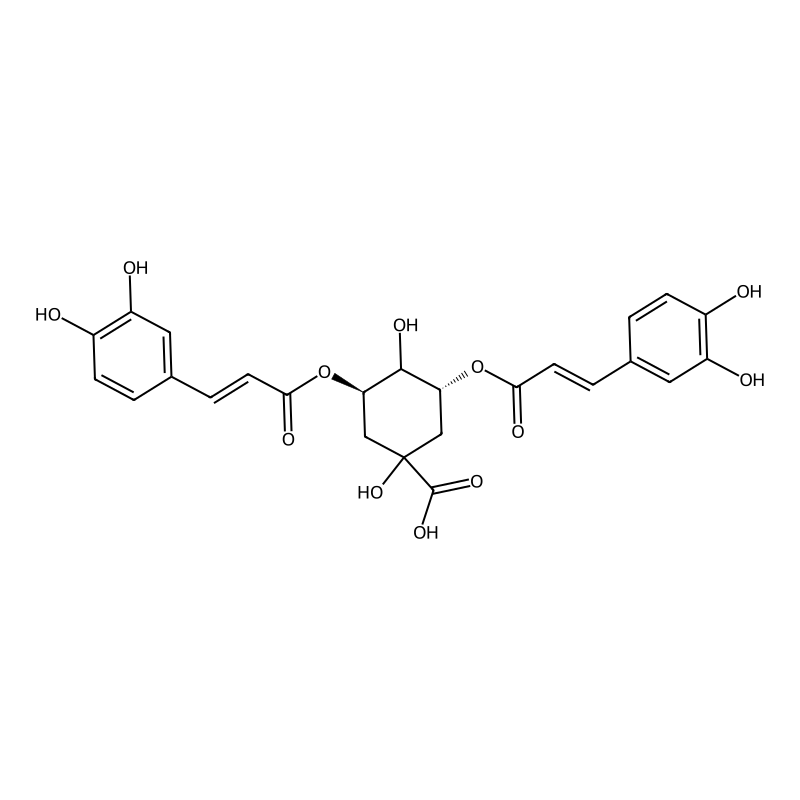

isochlorogenic acid A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isochlorogenic acid A has been reported in Farfugium japonicum, Artemisia princeps, and other organisms with data available.

Isochlorogenic acid A, also known as 3,5-dicaffeoylquinic acid (3,5-diCQA), is a premium dicaffeoyl ester of quinic acid widely utilized as a high-value analytical reference standard and an advanced precursor in pharmaceutical and cosmetic development [1]. Characterized by its dual caffeoyl moieties, this compound exhibits significantly enhanced lipophilicity and redox activity compared to standard mono-caffeoylquinic acids [2]. For industrial and scientific buyers, procuring this exact isomer is critical when developing high-potency antioxidant formulations, investigating specific metabolic enzyme inhibition, or establishing precise pharmacokinetic baselines where generic botanical extracts fail to provide reproducible molecular behavior [3].

References

- [1] Pharmacological advances of the chlorogenic acids family: current insights and future research directions. Frontiers in Pharmacology, 2025.

- [2] Antioxidant and DNA-Protective Activities of Chlorogenic Acid Isomers. ACS Publications, 2012.

- [3] In Vitro Evaluation of the Anti-Diabetic Potential of Aqueous Acetone Helichrysum petiolare Extract with Molecular Docking Relevance. PMC, 2023.

Substituting isochlorogenic acid A with standard chlorogenic acid (3-CQA) or crude botanical mixtures severely compromises formulation efficacy and analytical reproducibility [1]. Standard mono-caffeoylquinic acids lack the second caffeoyl group, resulting in a fundamentally lower lipophilicity (LogP) that restricts gastrointestinal absorption and membrane permeability in oral drug models [2]. Furthermore, generic substitution in metabolic assays leads to significantly weaker binding affinities against targets like α-glucosidase, while in pharmacokinetic screening, mono-CQAs fail to interact with specific renal transporters such as OAT3 [3]. Consequently, using a generic substitute invalidates stability profiles, bioavailability predictions, and target engagement metrics.

Enhanced Metal-Chelating Capacity for Formulation Stability

Isochlorogenic acid A (3,5-diCQA) demonstrates a significantly higher capacity to chelate transition metals compared to standard mono-caffeoylquinic acids (chlorogenic acid) [1]. In comparative in vitro assays, dicaffeoylquinic acids achieved a ferrous ion chelating ability of 39.3–42.9%, whereas mono-caffeoylquinic acids only reached 18.6–20.2% [1]. This structural advantage, driven by the dual caffeoyl moieties, translates to superior inhibition of metal-catalyzed oxidation in complex matrices.

| Evidence Dimension | Ferrous ion chelating ability |

| Target Compound Data | Dicaffeoylquinic acids (including 3,5-diCQA) (39.3–42.9%) |

| Comparator Or Baseline | Mono-caffeoylquinic acids (18.6–20.2%) |

| Quantified Difference | ~2-fold higher chelating capacity |

| Conditions | In vitro metal chelation assay |

Provides superior protection against metal-catalyzed degradation in cosmetic or pharmaceutical formulations, extending shelf-life beyond what standard chlorogenic acid can achieve.

Superior Thermodynamic Binding to α-Glucosidase

For procurement in metabolic drug discovery, 3,5-dicaffeoylquinic acid exhibits stronger target engagement with key digestive enzymes than standard clinical baselines [1]. Molecular docking and in vitro studies reveal that 3,5-diCQA binds to α-glucosidase with a highly favorable binding affinity ranging from ΔG = -7.2 to -9.6 kcal/mol, significantly outperforming the benchmark inhibitor acarbose (ΔG = -6.1 kcal/mol)[1].

| Evidence Dimension | Thermodynamic binding affinity (ΔG) |

| Target Compound Data | 3,5-dicaffeoylquinic acid (-7.2 to -9.6 kcal/mol) |

| Comparator Or Baseline | Acarbose baseline (-6.1 kcal/mol) |

| Quantified Difference | 1.1 to 3.5 kcal/mol stronger binding affinity |

| Conditions | In silico molecular docking validated by in vitro enzyme inhibition assays |

Justifies the procurement of 3,5-diCQA as a high-affinity positive control or advanced lead compound in anti-diabetic screening workflows.

Specific OAT3 Transporter Engagement for Renal Handling Models

In pharmacokinetic and ADME profiling, the specific isomeric structure of chlorogenic acids dictates renal transporter interactions. Research indicates that 3,5-dicaffeoylquinic acid specifically interacts with the Organic Anion Transporter 3 (OAT3) active site, forming a stable complex through various intermolecular interactions, whereas other generic phenolic derivatives fail to bind effectively [1]. This specific binding is critical for accurately modeling the renal clearance and potential drug-drug interactions of complex botanical drugs.

| Evidence Dimension | OAT3 active site interaction |

| Target Compound Data | 3,5-dicaffeoylquinic acid (Active binding and stable complex formation) |

| Comparator Or Baseline | Other generic phenolic derivatives (No significant interaction) |

| Quantified Difference | Binary difference in transporter target engagement |

| Conditions | In vitro uptake tests and molecular docking |

Essential for laboratories conducting precise pharmacokinetic modeling, as substituting with non-binding mono-CQAs will yield inaccurate renal clearance data.

Advanced Anti-Diabetic Nutraceutical Formulation

Due to its superior thermodynamic binding affinity to α-glucosidase (ΔG = -7.2 to -9.6 kcal/mol) compared to clinical baselines like acarbose, 3,5-diCQA is the preferred active pharmaceutical ingredient (API) precursor for high-efficacy metabolic supplements [1].

High-Stability Dermocosmetic Preservative Systems

Leveraging its ~2-fold higher metal-chelating capacity over standard mono-caffeoylquinic acids, this compound is ideal for stabilizing premium cosmetic formulations against metal-catalyzed oxidative degradation, ensuring longer shelf-life [2].

Precision Pharmacokinetic and ADME Modeling

Because 3,5-diCQA specifically engages the OAT3 renal transporter—unlike generic polyphenols—it is an indispensable reference standard for in vitro ADME screening and predicting drug-drug interactions in renal clearance models [3].

References

- [1] In Vitro Evaluation of the Anti-Diabetic Potential of Aqueous Acetone Helichrysum petiolare Extract with Molecular Docking Relevance. PMC, 2023.

- [2] Antioxidant and DNA-Protective Activities of Chlorogenic Acid Isomers. ACS Publications, 2012.

- [3] In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI Pharmaceuticals, 2023.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types